2-[4-(2-methoxyphenoxy)butoxy]naphthalene
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Overview
Description
2-[4-(2-methoxyphenoxy)butoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a butoxy group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenoxy)butoxy]naphthalene typically involves the reaction of 2-methoxyphenol with 1-bromo-4-chlorobutane to form 4-(2-methoxyphenoxy)butyl chloride. This intermediate is then reacted with naphthalene in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as dimethylformamide (DMF), for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenoxy)butoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[4-(2-formylphenoxy)butoxy]naphthalene or 2-[4-(2-carboxyphenoxy)butoxy]naphthalene.
Reduction: Formation of 2-[4-(2-methoxyphenoxy)butoxy]tetrahydronaphthalene.
Substitution: Formation of 2-[4-(2-halophenoxy)butoxy]naphthalene derivatives.
Scientific Research Applications
2-[4-(2-methoxyphenoxy)butoxy]naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-butoxynaphthalene
- 2-methoxynaphthalene
- 4-phenoxybutyl chloride
Uniqueness
2-[4-(2-methoxyphenoxy)butoxy]naphthalene is unique due to the presence of both a methoxyphenoxy group and a butoxy group attached to the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-10-4-5-11-21(20)24-15-7-6-14-23-19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16H,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERGJRFLSIBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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